Prop-2-en-1-yl 4-chlorobenzene-1-sulfonate
Description
Prop-2-en-1-yl 4-chlorobenzene-1-sulfonate is a sulfonate ester featuring a propenyl (allyl) group attached to the sulfonate oxygen and a 4-chlorophenyl substituent on the aromatic ring. The compound’s structure combines a reactive allyl group with electron-withdrawing sulfonate and chloro substituents, influencing its physicochemical and biological properties.
Properties
CAS No. |
6165-74-8 |
|---|---|
Molecular Formula |
C9H9ClO3S |
Molecular Weight |
232.68 g/mol |
IUPAC Name |
prop-2-enyl 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C9H9ClO3S/c1-2-7-13-14(11,12)9-5-3-8(10)4-6-9/h2-6H,1,7H2 |
InChI Key |
MKXYHHWJCKTBNE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 4-chlorobenzene-1-sulfonate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with prop-2-en-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-chlorobenzenesulfonyl chloride+prop-2-en-1-ol→Prop-2-en-1-yl 4-chlorobenzene-1-sulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 4-chlorobenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Prop-2-en-1-yl 4-chlorobenzene-1-sulfonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 4-chlorobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. Additionally, the prop-2-en-1-yl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
Key Observations:
Synthesis: Sulfonate esters like E1 are synthesized in high yields (~84%) via pyridine-mediated reactions of phenols with sulfonyl chlorides . Prop-2-en-1-yl 4-chlorobenzene-1-sulfonate likely follows a similar pathway. Chalcones (e.g., 3-(4-chlorophenyl)-propenone) are synthesized via Claisen-Schmidt condensation, a distinct method from sulfonate ester formation .
Functional Group Effects: The 4-chloro substituent enhances electrophilicity and may influence biological activity, as seen in thiazole derivatives with antihypertensive effects .
Biological Activity :
- Thiazole derivatives with allyl groups exhibit angiotensin II receptor antagonism, attributed to hydrogen bonding and electrostatic interactions involving the thiazole ring and substituents .
- Sulfonate esters like E1 are often explored for antimicrobial or antifungal properties, though specific data for the target compound is lacking .
Hazards: Limited toxicological data exist for many analogs. For example, (Prop-2-yn-1-ylsulfanyl)carbonitrile () lacks thorough hazard assessments, highlighting the need for caution with understudied compounds .
Pharmacological and Computational Insights
- Docking Studies: Thiazole derivatives with allyl groups show high affinity for angiotensin II receptors (PDB ID: 3R8A), driven by interactions with the imino group and aromatic moieties . This compound’s sulfonate group may alter binding compared to these analogs.
- Antihypertensive Efficacy : Compound 3(5) () demonstrates efficacy comparable to valsartan, suggesting that allyl-containing sulfonates could be optimized for similar applications .
Physicochemical Properties
- IR Spectroscopy : E1 exhibits a C-H stretch at 3025 cm⁻¹, characteristic of aromatic and allyl C-H bonds . The target compound’s IR profile would likely show similar features.
- Solubility and Stability: Sulfonate esters generally exhibit higher aqueous solubility than parent phenols due to ionic character. The 4-chloro substituent may reduce solubility compared to methoxy analogs like E1 .
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